molecular formula C12H22N4O B5299411 ({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine

({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine

Cat. No. B5299411
M. Wt: 238.33 g/mol
InChI Key: YVEJDJCOZZJYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine, also known as MIMAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MIMAM is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in inflammation and cell survival. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods, and it has been shown to exhibit potent biological activity. However, this compound also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on ({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound, as well as its potential interactions with other molecules and pathways. Additionally, further studies are needed to determine the potential therapeutic applications of this compound, including its potential as a neuroprotective and anti-cancer agent.

Synthesis Methods

({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine can be synthesized using various methods, including the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with 4-(chloromethyl)morpholine followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with 4-(methylthio)morpholine followed by the deprotection of the resulting intermediate with trifluoroacetic acid. Both methods yield this compound in good yields and purities.

Scientific Research Applications

({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques.

properties

IUPAC Name

[4-[(1-propan-2-ylimidazol-2-yl)methyl]morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-10(2)16-4-3-14-12(16)9-15-5-6-17-11(7-13)8-15/h3-4,10-11H,5-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJDJCOZZJYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CN2CCOC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.